molecular formula C25H24N4O4S B11567127 N-[2-(Benzylsulfanyl)-1-{N'-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide

N-[2-(Benzylsulfanyl)-1-{N'-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide

Cat. No.: B11567127
M. Wt: 476.5 g/mol
InChI Key: YDDYFOYSZINCGO-OVVQPSECSA-N
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Description

N-[2-(Benzylsulfanyl)-1-{N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylsulfanyl group, a phenylethylidene hydrazinecarbonyl moiety, and a nitrobenzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzylsulfanyl)-1-{N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzylsulfanyl and phenylethylidene hydrazinecarbonyl intermediates, followed by their coupling under specific reaction conditions to form the final product. Common reagents used in these reactions include hydrazine derivatives, benzyl halides, and nitrobenzoyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzylsulfanyl)-1-{N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group yields sulfoxides or sulfones, while reduction of the nitro group produces corresponding amines .

Scientific Research Applications

N-[2-(Benzylsulfanyl)-1-{N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(Benzylsulfanyl)-1-{N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The benzylsulfanyl and nitrobenzamide groups play crucial roles in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Benzylsulfanyl)-1-{N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]-4-aminobenzamide
  • N-[2-(Benzylsulfanyl)-1-{N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]-4-methylbenzamide

Uniqueness

Compared to similar compounds, N-[2-(Benzylsulfanyl)-1-{N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide stands out due to its nitro group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[3-benzylsulfanyl-1-oxo-1-[(2E)-2-(1-phenylethylidene)hydrazinyl]propan-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C25H24N4O4S/c1-18(20-10-6-3-7-11-20)27-28-25(31)23(17-34-16-19-8-4-2-5-9-19)26-24(30)21-12-14-22(15-13-21)29(32)33/h2-15,23H,16-17H2,1H3,(H,26,30)(H,28,31)/b27-18+

InChI Key

YDDYFOYSZINCGO-OVVQPSECSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(CSCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C(CSCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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